3-Bromo-2-chloroquinoline-4-carboxylic acid
Description
3-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 3, a chlorine atom at position 2, and a carboxylic acid group at position 4 of the quinoline ring.
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
3-bromo-2-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-7(10(14)15)5-3-1-2-4-6(5)13-9(8)12/h1-4H,(H,14,15) |
InChI Key |
AASGWEKMPGEOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-chloroquinoline-4-carboxylic acid is recognized for its potential therapeutic applications due to its biological activity against various diseases. Its derivatives have been studied for activities such as:
- Antimicrobial Activity : Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties, which can be enhanced through modifications like halogenation. Studies have reported effectiveness against bacteria and fungi, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has shown promise in anticancer research. Quinoline derivatives are known to inhibit specific cancer cell lines, and this compound may serve as a scaffold for synthesizing more potent anticancer agents .
- Anti-inflammatory Effects : The presence of the carboxylic acid functional group is linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Study: Antimicrobial Activity
A study focusing on the synthesis of various quinoline derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating a potential for developing new treatments.
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the creation of various derivatives. These derivatives can exhibit altered biological activities or improved physical properties. Common synthetic routes include:
- Halogenation Reactions : Introducing bromine and chlorine into the quinoline structure enhances reactivity.
- Carboxylation Reactions : The addition of carboxylic acid groups can modify solubility and biological compatibility.
Beyond medicinal uses, this compound has potential applications in material science. Its unique chemical structure allows it to be used as a precursor in synthesizing advanced materials such as:
- Fluorescent Dyes : The halogenated quinolines can be utilized in creating dyes with specific optical properties for applications in sensors and imaging technologies.
- Polymer Chemistry : The compound can serve as a building block for creating polymers with specific functionalities, which could be advantageous in developing smart materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the function of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-bromo-2-chloroquinoline-4-carboxylic acid, highlighting differences in substituent positions, molecular weights, and applications:
Key Observations:
Substituent Position Effects :
- Bromine at position 3 (as in the target compound) may sterically hinder electrophilic substitution reactions compared to bromine at positions 6 or 6. For example, 8-bromo derivatives exhibit enhanced π-stacking in MOFs due to the distal halogen position .
- Chlorine at position 2 (in the target compound) may increase acidity of the carboxylic acid group compared to hydroxyl or methyl substituents .
Molecular Weight and Lipophilicity: Compounds with dual halogens (e.g., 6-bromo-2-(4-bromophenyl)-quinoline-4-carboxylic acid) have higher molecular weights (~407 g/mol) and lipophilicity, making them suitable for membrane permeability in drug design .
Functional Group Interactions :
- Carboxylic acid at position 4 (common across analogs) facilitates coordination with metal ions or hydrogen bonding, critical for catalytic or biological activity .
Biological Activity
3-Bromo-2-chloroquinoline-4-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes bromine and chlorine substituents on a quinoline ring, and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimalarial and anticancer applications.
- Molecular Formula : CHBrClNO
- Molecular Weight : 286.51 g/mol
- Structure : The presence of halogen atoms and the carboxylic acid group enhances its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimalarial Activity
- Similar compounds have shown promising antimalarial properties against Plasmodium falciparum. For instance, derivatives of quinoline-4-carboxamides displayed moderate potency with EC50 values around 120 nM, leading to further optimization for improved pharmacokinetic profiles .
- The mechanism of action often involves inhibition of critical proteins necessary for the parasite's survival, such as translation elongation factor 2 (PfEF2) .
-
Anticancer Activity
- Quinoline derivatives have been investigated for their anticancer properties. Studies indicate that certain analogs exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (bone marrow cancer) cells .
- For example, structural modifications in similar compounds have resulted in significant apoptotic effects in MCF-7 cells, suggesting that the carboxylic acid group plays a crucial role in their activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | EC50/IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | ~120 | Inhibition of PfEF2 |
| Anticancer | MCF-7 | 168.78 | Induction of apoptosis |
| K-562 | Not specified | Selective cytotoxicity against cancer cells |
Case Studies
- Antimalarial Screening : A study involving quinoline derivatives identified compounds with low nanomolar potency against P. berghei in mouse models, indicating potential for oral efficacy .
- Cytotoxicity Assays : In vitro assays on MCF-7 cells revealed that certain derivatives induced apoptosis more effectively than traditional chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-chloroquinoline-4-carboxylic acid?
- Methodological Answer : A two-step approach is commonly employed:
Suzuki-Miyaura Coupling : Use halogenated quinoline precursors (e.g., bromo/chloro-substituted quinolines) with boronic acid derivatives (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid or 2-Chloro-4-carboxyphenylboronic acid ) to introduce substituents. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity.
Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl esters, as seen in ethyl 8-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate ) under acidic or basic conditions.
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- HPLC : Assess purity (>95%) using C18 reverse-phase columns with UV detection at 254 nm, referencing standards like 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid .
- NMR : Analyze ¹H/¹³C NMR spectra (DMSO-d₆ or CDCl₃) for diagnostic peaks (e.g., aromatic protons, carboxylic acid proton at δ ~12 ppm).
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., C₁₀H₆BrClNO₂, expected [M+H]⁺ = 290.91) and isotopic patterns (Br/Cl splitting) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use solvent systems like ethanol/water or DCM/hexane to remove unreacted starting materials.
- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation from neutral byproducts.
- Chromatography : Employ flash chromatography with gradients tailored to polarity (e.g., 5–20% MeOH in DCM) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in introducing bromo/chloro substituents?
- Methodological Answer :
- Directing Groups : Utilize electron-withdrawing groups (e.g., carboxylic acid) to guide electrophilic substitution. For example, the 4-carboxy group in quinoline derivatives directs bromination/chlorination to adjacent positions .
- Temperature Control : Lower temperatures (0–5°C) minimize competing reactions, as seen in bromo-chloro phenol syntheses .
- Computational Modeling : Apply DFT calculations to predict substituent effects on transition states .
Q. How to resolve contradictions in spectral data (e.g., unexpected isotopic ratios in MS)?
- Methodological Answer :
- Isotopic Peaks : Bromine (⁷⁹Br/⁸¹Br, 1:1) and chlorine (³⁵Cl/³⁷Cl, 3:1) create complex isotopic clusters. Use software like MassLynx to deconvolute signals and avoid misassignment .
- Byproduct Analysis : Characterize side products (e.g., dihalogenated species) via LC-MS/MS and compare retention times with known standards .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent degradation, as recommended for bromo-chloro phenylboronic acids .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) and vacuum-sealed containers, especially for hygroscopic intermediates like esters .
Q. What mechanistic approaches are used to study reactivity in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Track bromine/chlorine incorporation using ⁸¹Br or ³⁷Cl isotopes to map reaction pathways.
- Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
